3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Molecular Structure Analysis
The structure of this compound would be characterized by the presence of the pyrrolidine and pyrimidine rings, as well as a benzenesulfonamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Photodynamic Therapy Applications
Research has focused on the synthesis and characterization of novel compounds with potential applications in photodynamic therapy (PDT), a treatment method that uses photosensitizers, light, and oxygen to induce cell death in targeted areas, like tumors. One study synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them promising candidates as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020). Another study highlighted the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, demonstrating their potential in photocatalytic applications due to their photosensitizing abilities (Öncül, Öztürk, & Pişkin, 2021).
Antimicrobial and Anticancer Activity
Compounds containing the benzenesulfonamide moiety have been evaluated for their antimicrobial and anticancer activities. Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showed promising results against human cancer cell lines, indicating their potential as anticancer agents (Kumar, Kumar, Roy, Sondhi, & Sharma, 2015). Additionally, novel organotin(IV)-Schiff base complexes with benzenesulfonamide derivatives were synthesized and demonstrated significant antimicrobial activity, further emphasizing the versatility of benzenesulfonamide derivatives in developing therapeutic agents (Prasad, Kumar, Prasad, & Revanasiddappa, 2010).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
The presence of the pyrrolidine ring suggests that the compound could interact with its targets through a variety of mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
The compound’s effects on biochemical pathways are currently unknown. Compounds containing a pyrrolidine ring have been found to influence a variety of biochemical pathways, suggesting that this compound could potentially have similar effects .
Pharmacokinetics
The presence of the pyrrolidine ring suggests that the compound could potentially have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds containing a pyrrolidine ring have been found to have a variety of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-methoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with a range of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structural features of the compound, including its stereochemistry and the spatial orientation of its substituents .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function in various ways. For example, it has been found to impact cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s interactions with key cellular components and its ability to modulate their activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
3-methoxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-23-13-5-4-6-14(11-13)24(21,22)18-12-15-17-8-7-16(19-15)20-9-2-3-10-20/h4-8,11,18H,2-3,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVUKPKWEKEYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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